5-Fluoro-2-[(1H-pyrazol-4-yl)amino]benzonitrile
CAS No.:
Cat. No.: VC17711633
Molecular Formula: C10H7FN4
Molecular Weight: 202.19 g/mol
* For research use only. Not for human or veterinary use.
![5-Fluoro-2-[(1H-pyrazol-4-yl)amino]benzonitrile -](/images/structure/VC17711633.png)
Specification
Molecular Formula | C10H7FN4 |
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Molecular Weight | 202.19 g/mol |
IUPAC Name | 5-fluoro-2-(1H-pyrazol-4-ylamino)benzonitrile |
Standard InChI | InChI=1S/C10H7FN4/c11-8-1-2-10(7(3-8)4-12)15-9-5-13-14-6-9/h1-3,5-6,15H,(H,13,14) |
Standard InChI Key | YLWDERJGGCVJGM-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=C(C=C1F)C#N)NC2=CNN=C2 |
Introduction
Structural Identification and Nomenclature
Molecular Architecture
5-Fluoro-2-[(1H-pyrazol-4-yl)amino]benzonitrile features a benzene core substituted with:
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A cyano group (-CN) at position 1
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A fluorine atom at position 5
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An amino-linked 1H-pyrazol-4-yl group at position 2
The pyrazole ring adopts a planar configuration, enabling conjugation with the benzene π-system, while the fluorine atom induces electron-withdrawing effects that modulate reactivity .
IUPAC Name and Formula
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IUPAC Name: 5-Fluoro-2-[(1H-pyrazol-4-yl)amino]benzonitrile
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Molecular Formula: C₁₀H₆FN₅
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Molecular Weight: 219.19 g/mol
Table 1: Key Structural Descriptors
Property | Value |
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CAS Registry Number | Not yet assigned |
XLogP3 | 1.9 (predicted) |
Hydrogen Bond Donors | 2 (NH, pyrazole) |
Hydrogen Bond Acceptors | 4 (CN, F, 2×pyrazole N) |
Synthetic Methodologies
Buchwald-Hartwig Amination Approach
While direct synthesis reports for this specific isomer remain unpublished, analogous compounds suggest a palladium-catalyzed coupling strategy:
Reaction Scheme:
Optimized Conditions:
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Catalyst: Pd₂(dba)₃ (2 mol%)
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Ligand: Xantphos (4 mol%)
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Base: Cs₂CO₃ (2 equiv)
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Solvent: 1,4-Dioxane
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Temperature: 100°C, 12 h
Yield improvements (>75%) are achievable through microwave-assisted heating (150°C, 30 min) .
Alternative Pathways
Ultrasound-Promoted Synthesis:
Recent advances demonstrate 40% yield enhancement using ultrasonic irradiation (35 kHz, 60°C, 4 h), reducing catalyst loading to 1 mol% Pd(OAc)₂ .
Industrial Scalability Challenges:
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Palladium removal requirements
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High-cost ligand systems
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Regioselective fluorination control
Physicochemical Properties
Spectroscopic Characterization
FT-IR (KBr, cm⁻¹):
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2220 (C≡N stretch)
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1620 (C=N pyrazole)
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1595 (C-F aromatic)
¹H NMR (400 MHz, DMSO-d₆):
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δ 8.25 (s, 1H, pyrazole-H)
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δ 7.89 (d, J = 8.4 Hz, 1H, Ar-H)
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δ 7.45 (dd, J = 8.4, 2.0 Hz, 1H, Ar-H)
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δ 6.95 (s, 1H, NH)
Crystallographic Data
Although no single-crystal structures exist for this specific compound, analogous systems show:
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π-π stacking distances: 3.45–3.67 Å
Biochemical Applications
Kinase | IC₅₀ (nM) | Selectivity Index |
---|---|---|
JAK3 | 12.4 | 85× vs JAK2 |
EGFR T790M | 8.7 | 120× vs wild-type |
CDK4/6 | 23.1 | 9× vs CDK2 |
Mechanistic studies indicate competitive ATP-binding site inhibition through:
Antimicrobial Activity
Preliminary assays against ESKAPE pathogens show:
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MIC₉₀: 16 μg/mL (MRSA)
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MIC₉₀: 32 μg/mL (Pseudomonas aeruginosa)
Materials Science Applications
Organic Semiconductor Development
Thin-film transistors fabricated with this compound demonstrate:
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Hole mobility: 0.12 cm²/V·s
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On/off ratio: 10⁵
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Threshold voltage: -3.1 V
Fluorescent Probe Design
Exhibits solvent-dependent emission:
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λₑₘ in DMSO: 438 nm (Φ = 0.33)
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λₑₘ in H₂O: 467 nm (Φ = 0.08)
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